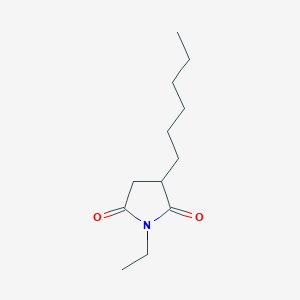
1-Ethyl-3-hexylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-hexylpyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring with two carbonyl groups at positions 2 and 5. The presence of an ethyl group at position 1 and a hexyl group at position 3 further defines its structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-hexylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with ethyl succinyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1-Ethyl-3-hexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine-2,5-dione derivatives.
科学研究应用
1-Ethyl-3-hexylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-ethyl-3-hexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
相似化合物的比较
1-Hexylpyrrolidine-2,5-dione: Similar structure but lacks the ethyl group at position 1.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Differ in the substituents at positions 1 and 3, leading to different biological activities.
Uniqueness: 1-Ethyl-3-hexylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and hexyl groups enhances its lipophilicity and potential interactions with biological membranes and proteins .
属性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
1-ethyl-3-hexylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-8-10-9-11(14)13(4-2)12(10)15/h10H,3-9H2,1-2H3 |
InChI 键 |
XHUIOYUMQWPERC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1CC(=O)N(C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
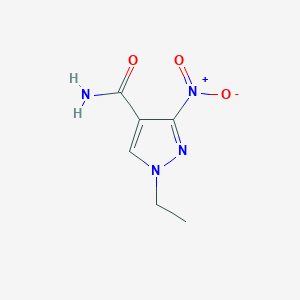

![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
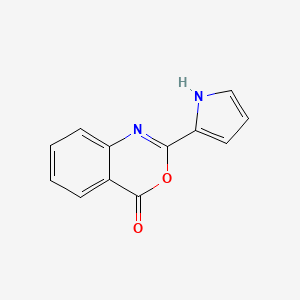

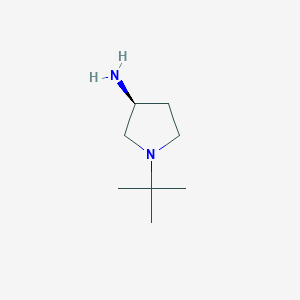
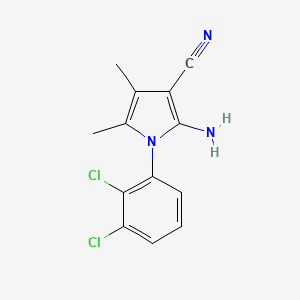

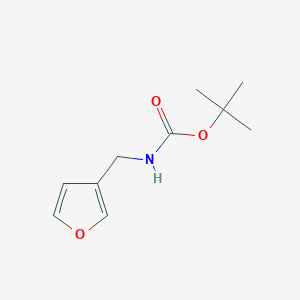
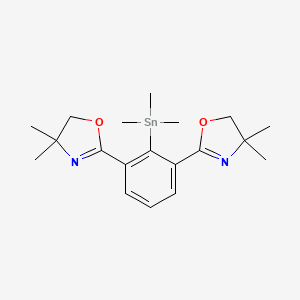
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)
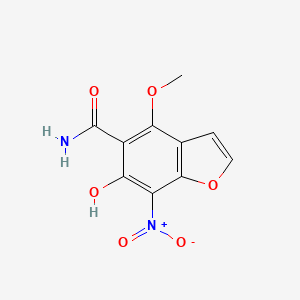
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
